3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL
Description
3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL is a chiral amino alcohol derivative featuring a trifluoromethylphenyl substituent at the 2-position of the aromatic ring. Its molecular formula is C${10}$H${12}$F$_3$NO, with a molecular weight of 237.21 g/mol. The compound’s structure combines a propan-1-ol backbone with a primary amino group at the 3-position and a 2-(trifluoromethyl)phenyl moiety.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-15/h1-4,9,15H,5-6,14H2 |
InChI Key |
SZDSETNDCNRZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Reduction of Trifluoromethylated Cyanohydrins
One efficient approach involves the conversion of α,α,α-trifluoroacetophenone derivatives into cyanohydrins by reaction with trimethylsilyl cyanide (TMS-CN), followed by reduction to the β-amino alcohol.
- Step 1: Formation of cyanohydrin intermediate by treatment of α,α,α-trifluoroacetophenone with TMS-CN and potassium cyanide.
- Step 2: Acidic hydrolysis to yield the corresponding β-amino alcohol precursor.
- Step 3: Reduction of the nitrile or imine intermediate using lithium aluminum hydride in ether to afford the β-amino-α-trifluoromethyl alcohol.
This method is advantageous for its straightforward two-step sequence and applicability to various trifluoromethyl ketones.
Ring Opening of Trifluoromethyl-Substituted Epoxides
Epoxides bearing trifluoromethyl groups can be regioselectively opened with ammonia or amines to yield β-amino alcohols:
- Reaction of 2,2-bis(trifluoromethyl)oxirane with ammonia or ammonium hydroxide at ambient temperature produces β-amino-α,α-bis(trifluoromethyl)ethanol derivatives as major products.
- The reaction conditions can be modulated to favor secondary amines or other substitution patterns by changing temperature or nucleophile.
This approach provides a direct route to β-amino alcohols with trifluoromethyl substitution, often with good yields (66–83%).
Claisen Condensation and Reductive Amination
A notable synthetic route adapted from fluoxetine precursor synthesis involves:
- Step 1: Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt.
- Step 2: Condensation of the benzoylacetaldehyde sodium salt with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one.
- Step 3: Reduction of the α,β-unsaturated ketone intermediate with sodium borohydride in glacial acetic acid to yield the β-amino alcohol.
This method is efficient and requires only one reduction step, improving overall yield and simplicity.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Acetophenone + Ethyl formate, base (Na) | Claisen condensation, benzoylacetaldehyde sodium salt formed |
| 2 | Benzoylacetaldehyde sodium salt + methylamine hydrochloride | Formation of 1-phenyl-3-methylamino-1-propen-1-one |
| 3 | Sodium borohydride, glacial acetic acid, 1–15°C | Reduction to β-amino alcohol |
Post-reaction workup includes addition of sodium hydroxide, extraction with ethyl acetate, and solvent evaporation to isolate the product.
Enantioselective Synthesis via Chiral Reduction
For stereocontrolled synthesis, enantioselective borane-mediated reductions have been employed:
- Starting from 1,1,1-trifluoro-3-bromopropanone, enantioselective reduction with β-chlorodiisopinocampheylborane yields optically active intermediates.
- Subsequent ring opening or azide substitution and catalytic hydrogenation steps lead to enantiomerically enriched β-amino alcohols with high enantiomeric excess (up to 96%).
This method is crucial when stereochemical purity is required for biological activity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Stereocontrol |
|---|---|---|---|---|
| Cyanohydrin reduction | Simple two-step, broad substrate scope | Use of toxic cyanide reagents | Moderate to high | Racemic by default |
| Epoxide ring opening | Direct, mild conditions | Limited to accessible epoxides | 66–83% | Often racemic |
| Claisen condensation + reduction | One reduction step, efficient | Multi-step, requires careful control | High | Racemic |
| Enantioselective borane reduction | High stereoselectivity, optical purity | Requires chiral reagents, more complex | Moderate | High (up to 96% ee) |
Summary Table of Key Experimental Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature (reduction step) | 1–15 °C | Sodium borohydride reduction |
| Sodium borohydride amount | ~21 mmol per 3.7 mmol substrate | Stoichiometric excess |
| Solvent | Glacial acetic acid, ether, DMSO | Depends on method |
| Reaction time | 1–6 hours | Varies with method |
| Workup | Sodium hydroxide addition, extraction | Ethyl acetate or toluene |
| Purification | Column chromatography (silica gel) | Eluent: 5% methanol/methylene chloride |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL and related compounds:
Key Comparative Analysis
Substituent Position and Electronic Effects
- This may influence binding affinity in drug-receptor interactions .
- Halogen Additions : Chloro- and fluoro-substituted derivatives (e.g., CAS 1392212-91-7, 1212963-13-7) exhibit increased molecular weight and lipophilicity, enhancing blood-brain barrier penetration but possibly raising toxicity concerns .
Stereochemical Considerations
- The (1R,2S) and (3R) configurations in analogs (e.g., CAS 1392212-91-7, 1336103-64-0) highlight the importance of chirality in biological activity.
Salt Forms and Solubility
- The hydrochloride salt of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol (CAS 787615-24-1) demonstrates improved aqueous solubility compared to free bases, a critical factor in drug formulation .
Biological Activity
3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino alcohol structure with a trifluoromethyl group attached to a phenyl ring. The molecular formula is CHFNO, with a molecular weight of approximately 219.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, improving its interaction with hydrophobic regions of proteins and enzymes.
The biological activity of 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL is primarily attributed to its ability to interact with various biological targets. Its lipophilic nature allows it to modulate the activity of biomolecules, leading to diverse biological effects.
Key Mechanisms Include:
- Protein Interaction: The trifluoromethyl group facilitates binding to hydrophobic pockets in proteins, potentially altering their function.
- Cell Cycle Modulation: Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, suggesting potential anticancer properties .
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity: Similar amino alcohols have shown effectiveness against multiple bacterial strains, indicating potential use as antimicrobial agents.
- Cytotoxic Effects: Research has demonstrated cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these activities range from 3.6 µM to 11.0 µM, suggesting significant potency .
Research Findings
Several studies have evaluated the biological activity of 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL and related compounds. Here are some notable findings:
Cytotoxicity Studies
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 4.0 |
| HeLa | 5.5 - 11.0 | 1.7 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells.
Case Studies
- Cell Cycle Analysis: In one study, treatment with the compound led to significant increases in the G0/G1 phase population at concentrations of 10 µM, indicating potential apoptosis induction .
- Mechanistic Insights: The mechanism of action was explored through flow cytometry, revealing that higher concentrations resulted in increased sub-G1 populations, further supporting the induction of apoptosis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves enantioselective methods such as catalytic hydrogenation or asymmetric reduction of ketone precursors. Key parameters include:
- Catalysts : Chiral metal complexes (e.g., Ru-BINAP) for asymmetric induction .
- Solvents : Tetrahydrofuran (THF) or diethyl ether to stabilize intermediates .
- Temperature : Controlled heating (50–80°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% enantiomeric excess (ee) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Answer : The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, critical for agrochemical activity (e.g., Fipronil derivatives) .
- Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitution reactions .
- Metabolic stability : Reduces susceptibility to oxidative degradation in biological systems .
- Comparative studies show trifluoromethyl-substituted analogs exhibit 2–3× higher bioactivity than non-fluorinated counterparts .
Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?
- Answer :
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers .
- NMR : NMR to confirm trifluoromethyl group positioning; NMR for amino and hydroxyl proton analysis .
- X-ray crystallography : To resolve absolute configuration disputes .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) affect biological target interactions?
- Answer : Enantiomers exhibit divergent binding affinities. For example:
- (R)-configuration : Shows 10× higher affinity for GABA receptors in insecticidal studies compared to the (S)-form, due to steric complementarity with receptor pockets .
- Contradictions : Some studies report (S)-forms as more active in mammalian enzyme inhibition, highlighting species-specific target interactions .
- Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes before in vitro validation .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Answer : Systematic comparisons using:
-
SAR Tables : Correlate substituent positions (e.g., 2-CF vs. 3-CF) with IC values (Table 1) .
-
In Silico Models : Quantum mechanical calculations (DFT) to assess electronic effects of fluorine substitution .
Table 1 : Bioactivity of Structural Analogs
Compound Substitution Pattern IC (GABA Receptor) 3-Amino-3-(2-CF-Ph) 2-CF 12 nM 3-Amino-3-(3-CF-Ph) 3-CF 450 nM Non-fluorinated analog H >1,000 nM
Q. What mechanistic insights explain its role as a precursor in agrochemical synthesis (e.g., Fipronil)?
- Answer : The compound’s amino alcohol scaffold undergoes:
- Cyclization : Forms heterocyclic cores via intramolecular dehydration .
- Functionalization : The CF group directs regioselective halogenation (e.g., bromination at the para position) .
- Experimental Design : Use -labeling to track hydroxyl group participation in key intermediates .
Q. How can in silico tools predict its pharmacokinetic properties and toxicity profiles?
- Answer :
- ADMET Prediction : Software like SwissADME estimates logP (2.1), suggesting moderate blood-brain barrier penetration .
- Toxicity Alerts : QSAR models flag potential hepatotoxicity due to the trifluoromethyl group’s metabolic persistence .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
